4-(3-Hydroxymethylbenzyl)-piperidine-1-carboxylic acid tert-butyl ester

Overview

Description

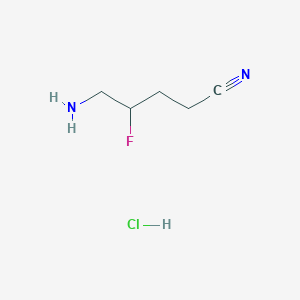

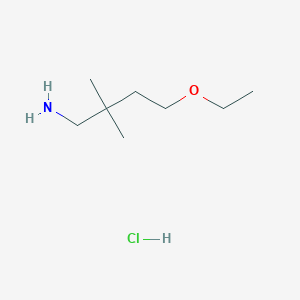

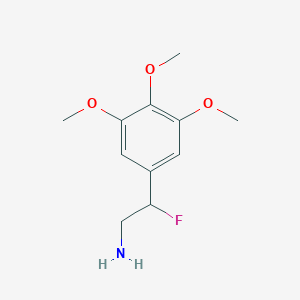

“4-(3-Hydroxymethylbenzyl)-piperidine-1-carboxylic acid tert-butyl ester” is a complex organic compound. It is a type of tert-butyl ester, which are extensively employed as masked carboxyl group surrogates in peptide chemical synthesis .

Synthesis Analysis

The synthesis of tert-butyl esters like this compound often proceeds from protected amino acids and t-butanol using anhydrous magnesium sulfate and an excess of boron trifluoride diethyl etherate as additional reagents . This method affords tert-butyl esters in good yields and a variety of amino acid side chains and substituents tolerate the reaction conditions .

Chemical Reactions Analysis

Tert-butyl esters are known to undergo a variety of chemical reactions. For instance, they can be deprotected using aqueous phosphoric acid . The reaction of tert-butyl esters with SOCl2 at room temperature provides acid chlorides in very good yields .

Scientific Research Applications

Synthesis and Derivative Formation

4-Hydroxy-3,4-dihydro-2H-pyridine-1-carboxylic acid benzyl esters, derived from serine and terminal acetylenes, undergo Claisen rearrangement to form piperidine derivatives, serving as versatile intermediates for various substituted piperidine subunits (Acharya & Clive, 2010). This method showcases a general route to optically pure piperidines, highlighting the compound's utility in the synthesis of a broad range of amines containing a substituted piperidine subunit.

Molecular Structure and Reactivity

The six-membered ring of related esters, such as tert-butyl 5-(hydroxymethyl)-2-(1-methylethyl)-3-oxopiperazine-1-carboxylate, adopts a distorted half-chair configuration, with hydrogen bonds forming between the OH group and the protecting carbonyl group, and between NH and the piperazine oxo group, indicating the structural versatility and reactivity of such compounds (Kolter et al., 1996).

Synthetic Applications

N-tetramethylpiperidinyl esters' thermolysis, involving compounds with similar backbones, shows the formation of carboxylic acids and 2,2,6,6-tetramethylpiperidine, indicative of the formation of 2,2,6,6-tetramethylpiperidinyl radicals. This process suggests potential pathways for synthesizing new compounds or intermediates for further chemical reactions (Henry-Riyad & Tidwell, 2008).

Safety and Hazards

While the specific safety and hazards information for this compound is not available, it’s important to note that the synthesis of tert-butyl esters can involve hazardous conditions, such as the use of flammable isobutene . Therefore, proper safety measures should be taken during the synthesis of such compounds.

properties

IUPAC Name |

tert-butyl 4-[[3-(hydroxymethyl)phenyl]methyl]piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H27NO3/c1-18(2,3)22-17(21)19-9-7-14(8-10-19)11-15-5-4-6-16(12-15)13-20/h4-6,12,14,20H,7-11,13H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBLKYLNKDJHBAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)CC2=CC(=CC=C2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(3-Hydroxymethylbenzyl)-piperidine-1-carboxylic acid tert-butyl ester | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![{3-[1-(cyclobutylmethyl)-1H-pyrazol-4-yl]propyl}(methyl)amine](/img/structure/B1485081.png)

![{3-[1-(cyclopentylmethyl)-1H-pyrazol-4-yl]propyl}(methyl)amine](/img/structure/B1485082.png)